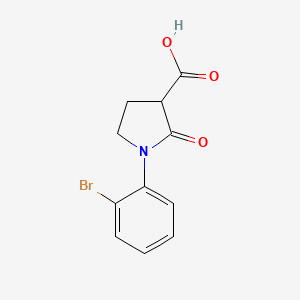

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid (C₁₁H₁₀BrNO₃) is a pyrrolidine-based lactam derivative featuring a 2-bromophenyl substituent at the nitrogen atom, a ketone group at position 2, and a carboxylic acid moiety at position 3 of the pyrrolidine ring . Its structure (SMILES: C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)O) confers rigidity due to the lactam ring, while the bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects.

Properties

IUPAC Name |

1-(2-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-8-3-1-2-4-9(8)13-6-5-7(10(13)14)11(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXLOSLERFFIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2-bromobenzoyl chloride with pyrrolidine-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

Nucleophilic Substitution: Substituted pyrrolidine derivatives.

Oxidation and Reduction: Oxo or hydroxy derivatives of the pyrrolidine ring.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against various bacterial strains .

2. Anti-inflammatory Effects

Studies have shown that certain pyrrolidine derivatives can inhibit pro-inflammatory cytokines. This suggests that this compound may have potential as an anti-inflammatory agent, making it a candidate for further investigation in treating inflammatory diseases .

3. Neuroprotective Properties

Pyrrolidine compounds have been studied for their neuroprotective effects. The ability of this compound to cross the blood-brain barrier could open avenues for its use in neurodegenerative disease therapies, potentially protecting neurons from oxidative stress and apoptosis .

Chemical Synthesis and Modifications

The synthesis of this compound generally involves multi-step reactions starting from simpler organic compounds. The methodology typically includes:

- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions to create the pyrrolidine structure.

- Bromination : Introducing the bromine atom at the 2-position on the phenyl ring through electrophilic aromatic substitution.

- Carboxylic Acid Functionalization : Converting suitable precursors into carboxylic acid derivatives to achieve the final compound.

Potential Industrial Applications

1. Pharmaceutical Development

Due to its biological activities, this compound could serve as a lead structure in drug discovery programs targeting infections, inflammation, or neurodegeneration. Its unique structure allows for further modifications to enhance potency and selectivity.

2. Agrochemical Formulations

The antimicrobial properties suggest potential applications in agriculture as a biopesticide or fungicide, contributing to sustainable farming practices by reducing reliance on synthetic chemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. Additionally, the pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Bromine Position

- Bromine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group compared to unsubstituted analogs .

- highlights its use in medicinal chemistry, but comparative reactivity data are absent.

- Para (1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid) : The para position allows for symmetrical electronic effects, possibly enhancing crystallinity and stability. This derivative is commercially available but lacks reported bioactivity .

Halogen Type

- Fluorine (1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) : Fluorine’s smaller size and higher electronegativity reduce steric bulk compared to bromine. This may improve metabolic stability but decrease lipophilicity, impacting membrane permeability .

- Chlorine (1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid) : The combined chloro-fluoro substitution in enhances electron-withdrawing effects, increasing reactivity in Staudinger ketene-imine cycloadditions for β-lactam synthesis .

Functional Group Variations

Hydroxyphenyl Derivatives

Compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () exhibit hydrogen-bonding capability via the hydroxyl group, which may enhance interactions with biological targets. These derivatives showed antimicrobial activity (MIC values: 2–16 µg/mL against Staphylococcus aureus), suggesting the hydroxyl group’s role in target engagement .

Methyl and Methoxy Substitutions

- 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (): Methoxy groups improve solubility but may hinder penetration through lipid membranes.

Lactam Ring Modifications

- 5-Oxo vs. 2-Oxo Derivatives: The target’s 2-oxo group places the ketone adjacent to the carboxylic acid, creating a conjugated system that may stabilize the lactam ring.

Biological Activity

1-(2-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological properties, focusing on its anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid functional group and a bromophenyl substituent. Its molecular formula is C12H12BrNO3, with a molecular weight of approximately 284.13 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

Case Study: A549 Lung Adenocarcinoma Model

In a study assessing the cytotoxic effects of this compound, A549 human lung adenocarcinoma cells were treated with varying concentrations of the compound. The results indicated that it exhibited significant cytotoxicity compared to cisplatin, a standard chemotherapy drug. The MTT assay revealed that treatment with 100 µM of the compound reduced cell viability significantly, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of cell proliferation : The compound may disrupt cell cycle progression in cancer cells.

- Induction of apoptosis : It potentially activates apoptotic pathways leading to programmed cell death.

- Interaction with specific molecular targets : The bromophenyl group enhances binding affinity to certain receptors involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.

Antimicrobial Efficacy Testing

In vitro tests using clinically significant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus demonstrated that the compound has notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, showing effective inhibition against Gram-positive bacteria .

Structure-Activity Relationship

The presence of the carboxylic acid moiety is crucial for its antimicrobial activity. Variations in the structure, such as different substitutions on the phenyl ring, can significantly affect potency and spectrum of activity against various pathogens .

Comparative Biological Activity Table

| Compound | Anticancer Activity (A549 Cell Line) | Antimicrobial Activity (MIC) | Notable Features |

|---|---|---|---|

| This compound | Significant cytotoxicity at 100 µM | Effective against MDR strains | Bromophenyl substitution enhances activity |

| Cisplatin | Standard chemotherapeutic agent | N/A | DNA-binding agent |

Q & A

Q. What are the common synthetic routes for 1-(2-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid?

The compound is typically synthesized via cyclization reactions involving bromophenyl precursors and pyrrolidine derivatives. For example, analogous methods involve reacting acyl chlorides of carboxylic acids with bromophenols in the presence of pyridine as a catalyst (e.g., coupling 6-acyloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with 3-bromophenol) . Purification often includes recrystallization from solvents like methanol or chloroform after acid-base extraction .

Q. How is the compound characterized in purity and structural identity?

Standard characterization includes:

- IR spectroscopy to confirm lactone (C=O ~1690–1740 cm⁻¹) and ester (C=O ~1736 cm⁻¹) functional groups .

- ¹H NMR to verify substituent positions (e.g., aromatic protons at δ 7.33–7.97 ppm) and alkyl chain integration .

- Elemental analysis for empirical formula validation (e.g., C₂₁H₁₇BrO₆) .

Q. What purification methods are effective for removing unreacted starting materials?

Acid-base partitioning (e.g., washing with 0.1 N HCl to remove pyridine) followed by recrystallization from methanol or chloroform is widely used. Activated charcoal treatment during crystallization helps eliminate colored impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying alkyl chain lengths?

Adjusting the stoichiometry of acyl chlorides and bromophenol (e.g., 1:1.2 molar ratio) and extending reaction times (12–24 hours) improves yields for bulkier substituents. For example, hexanoyloxymethyl derivatives require precise anhydrous conditions to minimize hydrolysis .

Q. How to resolve contradictions in spectral data for structural isomers?

- Use 2D NMR techniques (e.g., COSY, HSQC) to differentiate aromatic proton coupling in ortho/meta-substituted bromophenyl groups.

- Compare experimental IR lactone C=O stretches (1690–1740 cm⁻¹) with computational DFT models to confirm regioisomerism .

Q. What strategies mitigate side reactions during esterification?

- Replace propionic anhydride with activated esters (e.g., N-hydroxysuccinimide esters) to reduce racemization.

- Employ low-temperature (-20°C) conditions for acid-sensitive intermediates .

Q. How to design bioactivity studies targeting enzyme inhibition?

Use the compound’s lactone and carboxylic acid moieties as pharmacophores. Test inhibition against metalloproteinases (e.g., MMP-2/9) via fluorescence-based assays, referencing analogous benzopyran-3-carboxylate derivatives showing IC₅₀ values <10 µM .

Q. What analytical methods detect trace impurities in scaled-up batches?

- HPLC-MS with C18 columns (gradient: 0.1% formic acid in acetonitrile/water) identifies hydrolysis byproducts.

- DSC (Differential Scanning Calorimetry) monitors polymorphic stability during crystallization .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro assays?

- Prepare sodium salts by treating the carboxylic acid with NaHCO₃.

- Use co-solvents (e.g., DMSO ≤1%) to maintain solubility without cytotoxicity .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyrrolidone ring, identifying electrophilic centers prone to nucleophilic attack.

- Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like cyclooxygenase-2 .

Data Interpretation and Reproducibility

Q. How to validate synthetic reproducibility across labs?

- Share detailed reaction logs (temperature, humidity, solvent batch).

- Cross-validate spectral data with public databases (e.g., PubChem ) or independent NMR facilities .

Q. Why might melting points vary between synthesized batches?

Polymorphism or residual solvents (e.g., chloroform) can alter melting ranges. Use TGA (Thermogravimetric Analysis) to quantify solvent retention and optimize drying protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.